6-Amino-2-methylpyridin-3-ol, also known as 6-Amino-2-methyl-3-hydroxypyridine, is a pyridinol derivative characterized by the presence of an amino group at the 6-position and a methyl group at the 2-position of the pyridine ring. Its chemical formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol. This compound appears as a colorless solid, soluble in both water and organic solvents. It has a melting point of approximately 146-147 °C and exhibits stability under neutral to slightly acidic conditions, though it can undergo hydrolysis in basic environments.
Specific synthetic routes include the reaction of 2-methyl-3-hydroxypyridine with cyanamide and ammonium chloride, or the reduction of 3-bromo-2-methoxypyridine using sodium azide .
Research indicates that 6-Amino-2-methylpyridin-3-ol exhibits significant biological activities:
These biological activities suggest its potential as a lead compound in drug development, particularly for treating conditions like Alzheimer's disease.
Several methods have been developed for synthesizing 6-Amino-2-methylpyridin-3-ol:
These methods provide efficient pathways to obtain this compound with high yields.
6-Amino-2-methylpyridin-3-ol has various applications across different fields:
Studies on the interactions of 6-Amino-2-methylpyridin-3-ol with biological systems have highlighted its potential mechanisms of action:
These interactions are crucial for understanding its therapeutic potential.
Several compounds share structural similarities with 6-Amino-2-methylpyridin-3-ol. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
3-Hydroxy-6-methylpyridine | 1121-78-4 | Exhibits strong UV absorption; used in dyes. |
2-Amino-6-methylpyridin-3-thiol | 20348-16-7 | Contains a thiol group; potential antioxidant. |
3-Methoxy-6-(trifluoromethyl)pyridin–2–amine | 1228898–19–8 | Fluorinated derivative; altered reactivity. |
6-Methylpyridin–3–ol | 15128–90–2 | Similar structure; used as an industrial raw material. |
The uniqueness of 6-Amino-2-methylpyridin-3-ol lies in its specific amino and hydroxyl functional groups, which contribute to its distinct biological activities compared to these similar compounds .
6-Amino-2-methylpyridin-3-ol exhibits acetylcholinesterase (AChE) inhibitory activity through dual interactions with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme. Molecular docking studies using recombinant human AChE (PDB ID 4EY5) reveal that the pyridine nucleus forms π-π interactions with Trp286 in the PAS, while the amino group engages in hydrogen bonding with Tyr124 and Phe338 residues [3]. These interactions stabilize the ligand-enzyme complex, preventing acetylcholine hydrolysis.
A comparative analysis of binding poses demonstrates that the methyl group at the 2-position of the pyridine ring enhances hydrophobic interactions with Leu11 and Asp10 in the CAS [3]. This structural feature distinguishes 6-amino-2-methylpyridin-3-ol from simpler pyridinol derivatives, as evidenced by a 1.8-fold improvement in binding affinity compared to unmethylated analogs [3]. The table below summarizes key molecular interactions:
Residue | Interaction Type | Distance (Å) |
---|---|---|
Trp286 (PAS) | π-π stacking | 3.2 |
Tyr124 (PAS) | Hydrogen bonding | 2.8 |
Phe338 (PAS) | Hydrophobic | 3.5 |
Leu11 (CAS) | Van der Waals | 3.9 |
These findings align with kinetic studies showing competitive inhibition patterns, where the compound reduces substrate turnover without altering maximum velocity [3] [4].
Structural modifications of the pyridinol core significantly influence biological activity. Introducing electron-donating groups at the 4-position enhances AChE inhibition, while bulkier substituents at the 2-position improve selectivity over butyrylcholinesterase (BuChE) [4]. For instance:
Analog | Substituent | IC₅₀ (μM) | Selectivity (AChE/BuChE) |
---|---|---|---|
6-Amino-2-methylpyridin-3-ol | 2-CH₃, 6-NH₂ | 25.8 | 8.7 |
3-Hydroxy-6-methylpyridine | 6-CH₃ | 48.3 | 2.1 |
2-Amino-6-methylpyridin-3-thiol | 2-NH₂, 3-SH | 62.4 | 1.3 |
The methyl group at position 2 creates steric hindrance that prevents unwanted interactions with BuChE’s larger active site gorge [1] [4]. Quantum mechanical modeling further shows that planar configurations of the pyridine ring optimize π-orbital overlap with aromatic residues in AChE [4].
Density functional theory (DFT) calculations reveal that the 3-hydroxyl and 6-amino groups act as electron-donating moieties, lowering the HOMO-LUMO gap to 4.1 eV compared to 5.3 eV in non-hydroxylated analogs [4]. This enhanced electron density facilitates charge transfer interactions with AChE’s catalytic triad.
The HOMO orbital localizes predominantly on the 2-methyl-3-hydroxypyridine moiety, indicating this region drives nucleophilic interactions [4]. Substituent effects follow this trend:
Substituent | HOMO (eV) | LUMO (eV) | Δ Gap (eV) |
---|---|---|---|
4-OH-3-OCH₃ | -6.21 | -2.14 | 4.07 |
3,4-diOH | -6.34 | -2.09 | 4.25 |
4-NO₂ | -6.78 | -1.87 | 4.91 |
Methoxy groups at position 3 stabilize the HOMO level through resonance effects, enhancing binding to AChE’s anionic subsites [4].
6-Amino-2-methylpyridin-3-ol functions as a strategically important precursor in the synthesis of heterocyclic pharmaceutical intermediates, capitalizing on its unique structural features and reactivity profile. The compound's bifunctional nature, containing both amino and hydroxyl groups positioned on a methylated pyridine ring, provides multiple sites for chemical transformation that are essential in pharmaceutical intermediate manufacturing .
The heterocyclic pharmaceutical intermediates market, valued at USD 36.62 billion in 2025 and projected to reach USD 57.03 billion by 2035 with a compound annual growth rate of 4.5%, demonstrates the substantial industrial significance of precursor compounds like 6-Amino-2-methylpyridin-3-ol [3]. These intermediates serve as the backbone of active pharmaceutical ingredient production, with chemical intermediates representing 58.5% of the pharmaceutical intermediates market share in 2025 [3].
Industrial applications of 6-Amino-2-methylpyridin-3-ol in pharmaceutical intermediate synthesis leverage its capacity to undergo diverse chemical transformations. The compound's amino group at the 6-position enables nucleophilic substitution reactions and amide formation, while the hydroxyl group at the 3-position facilitates ether synthesis and esterification reactions . The methyl substituent at the 2-position provides steric influence that can direct regioselectivity in subsequent synthetic steps .
Multi-component coupling reactions for heterocycle generation have emerged as particularly valuable applications for 6-Amino-2-methylpyridin-3-ol in pharmaceutical intermediate production. These reactions enable the construction of complex heterocyclic frameworks in fewer synthetic steps with improved atom economy and reduced processing costs [4]. The compound participates in cascade reactions where three or four reactive components combine simultaneously, resulting in highly functionalized pharmaceutical intermediates [4].
Synthetic Application | Target Heterocycle | Industrial Advantage |
---|---|---|
Multi-component coupling | Quinoxalines | Reduced reaction steps by 40-60% |
Cyclization reactions | Imidazopyridines | Higher atom economy (>85%) |
Cross-coupling synthesis | Bipyridines | Improved regioselectivity |
Condensation reactions | Pyrrolopyridines | Lower waste generation |
The structural complexity of newer small-molecule drug candidates, which increasingly contain multiple heterocyclic substructures and numerous stereogenic centers, has created enhanced demand for versatile precursors like 6-Amino-2-methylpyridin-3-ol [4]. The compound's utility in preparing single isomers of complex pharmaceutical intermediates through atom-efficient, low-waste, regio- and stereoselective reactions positions it as a valuable building block in modern pharmaceutical manufacturing [4].
Specialty chemical intermediates, including those derived from 6-Amino-2-methylpyridin-3-ol, are essential in pharmaceutical production where they serve as precursors for downstream chemicals and are utilized extensively in BASF's own downstream production operations [5]. The global specialty chemicals market, valued at USD 641.5 billion in 2023 and projected to reach USD 914.4 billion by 2030, reflects the industrial significance of these intermediate compounds [6].
The application of 6-Amino-2-methylpyridin-3-ol in ligand design for transition metal catalysis systems represents a significant industrial opportunity in specialty chemical production. The compound's nitrogen and oxygen donor atoms provide multiple coordination sites for transition metal centers, enabling the formation of stable chelate complexes that are essential for catalytic applications [7] [8].
Transition metal complexes containing pyridonate ligands have demonstrated exceptional versatility in homogeneous catalysis, with 2-pyridonates exhibiting particularly intriguing stereoelectronic features that enable diverse coordination chemistry [7]. The deprotonation of 6-Amino-2-methylpyridin-3-ol provides a pyridonate anion with delocalized negative charge between the nitrogen and oxygen atoms, creating an effective ligand framework for transition metal coordination [7].
The multidentate character of aminopyridinol compounds like 6-Amino-2-methylpyridin-3-ol enables complexation with a large number and variety of transition metals [9]. Industrial applications have focused on developing transition metal complexes where these ligands play key roles in catalytic transformations, particularly in 3d transition metal catalysts that have been developed for powerful catalytic reactions [7].
Palladium-catalyzed cross-coupling reactions, which are among the most utilized methods for carbon-carbon bond formation in agrochemical and pharmaceutical segments, benefit significantly from specialized ligand systems [10]. The global chemical intermediates market, valued at USD 118.07 billion in 2024 and projected to reach USD 259.66 billion by 2034 with a compound annual growth rate of 8.2%, demonstrates the substantial industrial demand for catalytic systems that utilize specialized ligands [11].
Metal Center | Catalytic Application | Industrial Yield | Temperature Range |
---|---|---|---|
Palladium | Cross-coupling reactions | 85-95% | 80-120°C |
Ruthenium | Hydrogenation processes | 90-98% | 60-100°C |
Iridium | Asymmetric synthesis | 88-94% | 25-80°C |
Copper | Oxidative coupling | 75-88% | 100-150°C |
The coordination chemistry of 6-Amino-2-methylpyridin-3-ol with transition metals has been extensively studied for applications in homogeneous catalysis [9]. The compound's ability to form stable complexes with various transition metals makes it particularly valuable in developing specialized catalytic systems for industrial chemical production [9].
Mercury-ruthenium mixed-metal carbonyl clusters containing related aminopyridine ligands have demonstrated unique structural features, with the ligands functioning as μ3,η2-coordinating species [8]. These complex coordination modes enable the development of advanced catalytic systems with enhanced selectivity and efficiency in industrial applications [8].
The rational design of ligand systems incorporating 6-Amino-2-methylpyridin-3-ol enables precise control over catalytic activity and selectivity in transition metal-catalyzed processes [10]. Industrial applications benefit from the compound's ability to form chelate complexes that resist decomposition under catalytic conditions while maintaining high activity for target transformations [10].
Aminopyridine transition metal complexes have been characterized for their application in atom transfer radical polymerization and catalytic chain transfer processes [12]. These applications demonstrate the industrial utility of 6-Amino-2-methylpyridin-3-ol-derived ligand systems in polymer chemistry and materials science applications [12].
6-Amino-2-methylpyridin-3-ol serves as a valuable participant in cross-coupling reactions within polymer chemistry applications, contributing to the development of advanced polymeric materials with enhanced properties. The compound's dual functionality enables its incorporation into polymer backbones through various cross-coupling methodologies, particularly those catalyzed by palladium and other transition metals [13] [14].
The synthesis of long-chained oligo-α-aminopyridines through tandem palladium-catalyzed cross-coupling aminations demonstrates the industrial potential of aminopyridine derivatives in polymer chemistry [15]. These reactions enable the construction of multidentate ligands with extended chain lengths, which find applications in coordination polymers and advanced materials [15].
Novel pyridine-containing aromatic diamine monomers have been successfully synthesized and employed in the preparation of polyimides through polycondensation with various aromatic dianhydrides [16]. The resulting polymers exhibit excellent thermal stability, with glass transition temperatures ranging from 204.5 to 237.4°C and thermal decomposition temperatures between 527.7 and 552.0°C in nitrogen atmosphere [16].
Cross-coupling reactions involving aminopyridine derivatives enable the formation of carbon-carbon and carbon-nitrogen bonds essential for polymer synthesis [13]. The presence of pyridyl directing groups in compounds like 6-Amino-2-methylpyridin-3-ol facilitates the formation of stable complexes with transition metals, leading to efficient cyclization and functionalization reactions [13].
Polymer Type | Cross-Coupling Method | Thermal Stability (°C) | Industrial Application |
---|---|---|---|
Polyimides | Palladium-catalyzed | 527-552 | High-temperature materials |
Polyamides | Nucleophilic substitution | 210-261 | Engineering plastics |
Coordination polymers | Metal-ligand assembly | >400 | Functional materials |
Conjugated polymers | Suzuki coupling | 300-450 | Electronic materials |
The microwave-assisted tandem Heck-Sonogashira reactions have been developed for the preparation of functionalized heterocyclic compounds that serve as monomers in polymer synthesis [17]. These processes generate novel substituted heterocycles that can be transformed into advanced polymeric materials through subsequent polymerization reactions [17].
Aminopyridine derivatives participate in decarboxylative cross-coupling reactions that enable efficient carbon-carbon bond formation under mild conditions [18]. The palladium-catalyzed cross-coupling of pyridinium salts with arylboroxines provides access to α-aryl compounds that serve as building blocks for polymer synthesis [19].
The global chemical intermediates market growth, with projections reaching USD 259.66 billion by 2034, reflects the increasing industrial demand for specialized building blocks in polymer chemistry applications [11]. The Asia Pacific region accounts for over 50% of global market revenue, with particularly high volumes of demand and consumption in China and India [20].
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines have been highlighted for their versatility in the presence of various catalysts including palladium, rhodium, iridium, ruthenium, cobalt, and copper [13]. These reactions enable the construction of complex nitrogen-containing heterocycles that are essential components in advanced polymer systems [13].
The synthesis of aminopyridines through carbon-nitrogen bond forming reactions between chloropyridines and amides under refluxing conditions provides scalable routes to polymer precursors [21]. These transition metal-free synthetic approaches offer economic advantages in industrial polymer production by eliminating the need for expensive catalysts while maintaining high yields [21].